molecular formula C12H22N2O2 B611253 TCO-amine CAS No. 1609736-43-7

TCO-amine

Cat. No. B611253
M. Wt: 226.32
InChI Key: MMNVKTBTNQJBEE-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-amine is a building block used for derivatizing carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) with TCO moiety through a stable amide bond . The spacer arm is short and so, adds minimal mass to modified molecules (262.8 Da) .


Synthesis Analysis

TCO-amine is synthesized by reacting cobalt (II) chloride with 1, 8-diaminonapthalene-based tetraamide macrocyclic ligands in an ethanolic media . The reaction involves the formation of a stable amide bond between the TCO moiety and carboxyl groups .


Molecular Structure Analysis

The molecular structure of TCO-amine is represented by the empirical formula C12H22N2O2 · HCl . The molecular weight is 262.78 .


Chemical Reactions Analysis

TCO-amine is useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1; 2; 4; 5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules without the need for a catalyst to result in a stable covalent linkage .


Physical And Chemical Properties Analysis

TCO-amine has a molecular weight of 262.78 . It is a solid substance . The main chemical property of amines is their ability to act as weak organic bases .

Scientific Research Applications

  • Bioorthogonal Chemistry

    • TCO-amine is used in bioorthogonal chemistry, a field that involves reactions between biologically inert reagents .
    • TCO-amine is used in bioorthogonal reactions, which are rapid, specific, and high-yield reactions that can be performed in in vivo microenvironments or simulated microenvironments .
    • The application of bioorthogonal reactions is not limited to biomolecular analysis and disease diagnosis, but also includes prodrug activation, drug delivery systems, structure, function and interaction of biomacromolecules, and mechanism research .
  • Synthesis of Carboxyl Containing Compounds

    • TCO-amine is used for the incorporation of the cyclooctene moiety into carboxyl containing compounds or biomolecules via standard coupling techniques .
    • Trans-cyclooctenes are useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1; 2; 4; 5-tetrazines .
  • Inverse Electron-Demand Diels–Alder (IEDDA) Pyridazine Elimination

    • TCO-amine serves as a tetrazine responsive caging moiety for amines, carboxylic acids, and alcohols in the IEDDA pyridazine elimination .
    • This reaction is one of the key bioorthogonal bond-breaking reactions .
  • Synthesis of Amines

    • TCO-amine can be used in the synthesis of amines .
    • Amines are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science .
    • They are valuable building blocks in organic synthesis and their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .
  • N-Alkylation of Functionalized Amines

    • TCO-amine can be used for the N-alkylation of functionalized amines with alcohols .
    • This reaction is a key technology in modern organic synthesis, especially in the synthesis of bio-active chemicals and pharmaceuticals .
    • The reaction generally proceeds at room temperature, making it a powerful method for functionalizing complex amines .
  • Carbon Capture and Storage

    • TCO-amine can be used in the development of amine-based materials for carbon capture and storage .
    • Amine and polyamine-based materials are widely used as solid CO2 sorbents .
    • These materials are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
  • Medicinal Chemistry

    • Amines serve as essential components of drugs and bioactive molecules .
    • The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
  • Materials Science

    • Amines contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials .
    • Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .
  • Sustainable Technologies

    • Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation .
    • Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Safety And Hazards

TCO-amine is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Future Directions

TCO-amine is increasingly used for in vivo click chemistry . It has potential applications in the synthesis of PROTACs and in the development of targeted therapy drugs .

properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVKTBTNQJBEE-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175522
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TCO-amine

CAS RN

1799962-26-7
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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